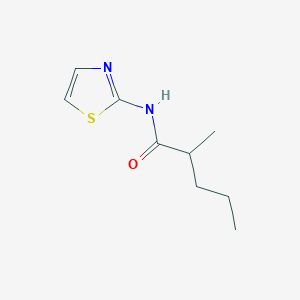
2-methyl-N-(1,3-thiazol-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(1,3-thiazol-2-yl)pentanamide is a chemical compound that belongs to the thiazole family. It is commonly used in scientific research as a biochemical compound due to its unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(1,3-thiazol-2-yl)pentanamide is not fully understood. However, it is believed to interact with specific enzymes and proteins in the body, leading to changes in their activity. It is also believed to have antioxidant properties, which may contribute to its biological effects.
Biochemical and Physiological Effects
2-methyl-N-(1,3-thiazol-2-yl)pentanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-N-(1,3-thiazol-2-yl)pentanamide in lab experiments is its unique properties, which make it a useful tool for studying the mechanism of action of various enzymes and proteins. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2-methyl-N-(1,3-thiazol-2-yl)pentanamide. One direction is to further study its mechanism of action and how it interacts with specific enzymes and proteins. Another direction is to explore its potential as a lead compound for developing new drugs. Additionally, more research is needed to determine its potential therapeutic uses in various diseases and conditions.
In conclusion, 2-methyl-N-(1,3-thiazol-2-yl)pentanamide is a unique biochemical compound that has several potential uses in scientific research. Its synthesis method is well-established, and it has been shown to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research involving this compound.
Synthesis Methods
The synthesis of 2-methyl-N-(1,3-thiazol-2-yl)pentanamide involves the reaction of 2-mercaptothiazole with 2-bromo-3-methylbutyramide. The reaction takes place in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Scientific Research Applications
2-methyl-N-(1,3-thiazol-2-yl)pentanamide is widely used in scientific research due to its unique properties. It is commonly used as a biochemical compound to study the mechanism of action of various enzymes and proteins. It is also used in drug discovery research as a lead compound to develop new drugs.
properties
Product Name |
2-methyl-N-(1,3-thiazol-2-yl)pentanamide |
|---|---|
Molecular Formula |
C9H14N2OS |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
2-methyl-N-(1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C9H14N2OS/c1-3-4-7(2)8(12)11-9-10-5-6-13-9/h5-7H,3-4H2,1-2H3,(H,10,11,12) |
InChI Key |
XJGWFWWSYYFTAK-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)NC1=NC=CS1 |
Canonical SMILES |
CCCC(C)C(=O)NC1=NC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)
![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)
![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)

![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)





![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)